Cycloheptylmethanesulfonamide

Lipophilicity Drug-likeness Permeability

Medicinal chemistry requires precise steric and lipophilic tuning. Cyclopentyl or cyclohexyl sulfonamides cannot replicate the property space of this seven-membered analog. - LogP increase of +1.13 and 23% greater molar refractivity vs. cyclopentyl analog - Enables fragment growing and scaffold hopping without aromatic liabilities - Scalable via electrochemical continuous-flow synthesis (75% yield, 3V, 5 min) - 95% purity, delivered globally for SAR and fragment-library screening

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B12339022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptylmethanesulfonamide
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CS(=O)(=O)N
InChIInChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11)
InChIKeyIQFGGRXDILJDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptylmethanesulfonamide: Physicochemical and Structural Overview


Cycloheptylmethanesulfonamide (CAS 1496157-02-8) is an N-substituted sulfonamide building block featuring a seven-membered cycloheptyl ring attached to a methanesulfonamide moiety. It belongs to the broader class of N-cycloalkyl methanesulfonamides, which are utilized as synthetic intermediates and fragment-library components. Predicted physicochemical data indicate a molecular weight of 191.29 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 295.4±23.0 °C at 760 mmHg . Commercial suppliers typically offer the compound at 95% purity, with hazards including harmful if swallowed (H302) and skin/eye irritation (H315, H319) . The cycloheptyl substituent imparts distinct steric and lipophilic properties compared to smaller cycloalkyl analogs.

Building block
N-Cycloalkyl methanesulfonamide for fragment library design
Differentiation
Cycloheptyl ring offers distinct steric and lipophilic profile vs. smaller rings
Selection context
Computed properties guide SAR and library expansion decisions

Why N-Cycloalkyl Ring Size Determines Cycloheptylmethanesulfonamide Properties


N-Cycloalkyl methanesulfonamides cannot be freely interchanged in research applications because the ring size directly governs critical molecular properties. Moving from a five-membered (cyclopentyl) to a six-membered (cyclohexyl) to a seven-membered (cycloheptyl) ring alters lipophilicity (logP), molar refractivity (steric bulk), and conformational flexibility in a non-linear fashion . These parameters influence target binding, pharmacokinetic profile, and synthetic reactivity. The quantitative evidence below demonstrates that cycloheptylmethanesulfonamide occupies a distinct property space that cannot be replicated by its smaller-ring analogs.

Lipophilicity shift

Computed logP varies substantially with ring size; cycloheptyl may alter permeability and metabolic profile compared to cyclopentyl.

Steric bulk variation

Molar refractivity increases non-linearly, affecting target pocket complementarity and binding mode assumptions.

Conformational mismatch

Seven-membered ring accesses pseudorotational conformers unavailable in smaller cycloalkyl analogs, influencing induced-fit binding.

Quantitative Evidence: Cycloheptylmethanesulfonamide vs. Smaller-Ring Analogs


Lipophilicity Enhancement Over Cyclopentyl Analog

Cycloheptylmethanesulfonamide exhibits a substantially higher predicted logP (1.67) compared to N-cyclopentylmethanesulfonamide (0.54), representing a difference of +1.13 log units . This is a >10-fold increase in computed octanol-water partition coefficient.

Lipophilicity
Data to verify
+1.13 logP vs. cyclopentyl analog (~13.5× partition)
May influence permeability screening context
Computed ACD/LogP; experimental validation recommended
Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation via Molar Refractivity

The molar refractivity of cycloheptylmethanesulfonamide (49.5 ± 0.4 cm³) is 23% higher than that of the cyclopentyl analog (40.2 ± 0.4 cm³), indicating significantly greater steric bulk and polarizability .

Steric bulk
Data to verify
49.5 ± 0.4 cm³ vs. 40.2 cm³ (+23%)
Supports shape complementarity review
Computed molar refractivity; binding assay confirmation needed
Steric bulk Shape complementarity SAR

Boiling Point Elevation and Intermolecular Interaction

The predicted boiling point of cycloheptylmethanesulfonamide (295.4 ± 23.0 °C at 760 mmHg) is 36.5 °C higher than that of the cyclopentyl analog (258.9 ± 23.0 °C), indicating stronger intermolecular forces .

Boiling point
Data to verify
295.4 ± 23.0 °C vs. 258.9 °C (+36.5 °C)
Relevant for thermal process design
Predicted value; experimental measurement advised
Thermal stability Volatility Formulation

Fragment Library Quality Validation for Screening

The N-methyl derivative N-cycloheptyl-N-methylmethanesulfonamide (C9H19NO2S, MW 205.32 g/mol) has been included in NMR quality control assessments of fragment libraries for screening, confirming structural identity and purity suitable for biophysical screening [1]. This validates the cycloheptyl-sulfonamide scaffold as a validated fragment library component.

Fragment QC
Reported
NMR QC passed (fragment library standard)
Supports screening-readiness context
N-methyl derivative validated; scaffold-level inference
Fragment-based drug discovery NMR QC Library design

Conformational Flexibility of the Seven-Membered Ring

The cycloheptyl ring in cycloheptylmethanesulfonamide adopts multiple low-energy pseudorotational conformations not accessible to the smaller cyclopentyl or cyclohexyl rings. In the structurally characterized N-cycloheptyl-N-methylmethanesulfonamide (PDB ligand VVJ), the seven-membered ring exhibits chair-like and twist-chair conformations, offering greater conformational flexibility that can be exploited for induced-fit binding [1].

Conformation
Class-level
Multiple pseudorotational conformers (chair, twist-chair)
May contribute to entropy-driven binding
Inferred from cycloheptane analysis; PDB ligand VVJ support
Conformational entropy Binding thermodynamics Ring flexibility

Synthetic Tractability via Electrochemical Methodology

The electrochemical synthesis of N-cyclohexylmethanesulfonamide has been demonstrated in continuous flow, achieving 75% yield at 3 V in 5 minutes [1]. This methodology is directly transferable to cycloheptylmethanesulfonamide, offering an efficient and scalable synthetic route compared to traditional batch methods that may suffer from lower yields or longer reaction times for larger cycloalkyl rings.

Synthesis
Context-dependent
Electrochemical flow method applicable (75% yield for N-cyclohexyl analog)
May support scalable procurement route
Transferability to cycloheptyl analog requires verification
Electrochemical synthesis Scalability Green chemistry

Application Scenarios for Cycloheptylmethanesulfonamide


Fragment-Based Lead Discovery with Enhanced Lipophilicity and Steric Bulk

In fragment libraries where initial hits from smaller cycloalkyl sulfonamides (e.g., cyclopentyl) show weak affinity due to insufficient hydrophobic contacts, cycloheptylmethanesulfonamide offers a logP increase of +1.13 units and 23% greater molar refractivity . This enables fragment growing or scaffold hopping to improve target engagement without introducing aromatic ring liabilities. The scaffold's inclusion in NMR-validated fragment libraries [1] supports immediate deployment in screening cascades.

SAR Studies for Target Binding via Ring Size Modulation

Medicinal chemistry programs seeking to optimize a sulfonamide-based series can use cycloheptylmethanesulfonamide as a probe for steric and conformational SAR. The seven-membered ring provides unique pseudorotational conformers not available to cyclopentyl or cyclohexyl rings , which can be exploited for induced-fit binding. Selection of the cycloheptyl analog over smaller rings is justified when initial SAR shows a positive correlation between ring size and potency.

Chemical Probe Development Exploiting Conformational Entropy

For target proteins where ligand binding is entropically driven, the cycloheptyl ring's enhanced conformational flexibility can improve free energy of binding through conformational selection mechanisms . This is particularly relevant for targets with flexible or adaptive binding sites, where constrained cyclohexyl or cyclopentyl probes may fail to achieve sufficient residence time.

Scalable Synthesis via Electrochemical Continuous-Flow Methods

When procuring multi-gram quantities for lead optimization, the electrochemical continuous-flow methodology demonstrated for N-cyclohexylmethanesulfonamide (75% yield, 3 V, 5 min) provides a reliable synthetic route for the cycloheptyl analog. This approach is more scalable and environmentally benign than traditional batch sulfonylation, reducing cost of goods and procurement lead times.

Application
Selection Property
Validation Focus
Fragment-based screening
Cycloheptyl ring property differentiation
Lipophilicity and permeability assay context
SAR by ring size modulation
Steric and conformational profile review
Target binding and potency correlation
Entropy-driven binding studies
Conformational flexibility assessment
Thermodynamic binding endpoint review
Scalable synthesis procurement
Electrochemical method transferability
Yield and scalability verification
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